molecular formula C55H72MgN4O6 B1244005 (7R,8Z)-bacteriochlorophyll b

(7R,8Z)-bacteriochlorophyll b

Cat. No.: B1244005
M. Wt: 909.5 g/mol
InChI Key: IOOQHEFLQLMYPZ-GNQFORKWSA-M
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Description

Historical Context of Bacteriochlorophyll (B101401) Discovery and Early Research

The journey to understanding bacteriochlorophylls began in 1932 with their discovery by C. B. van Niel. wikipedia.orgiiab.me This seminal finding opened the door to the study of a new class of photosynthetic pigments distinct from the chlorophylls (B1240455) found in plants. The first isolation of bacteriochlorophyll a was reported in 1935 by Hans Fischer and Johann Hasenkamp. mdpi.comresearchgate.net

Bacteriochlorophyll b, the focus of this article, was first isolated and identified in 1963 from a species of Rhodopseudomonas (now known as Blastochloris). nih.govmdpi.comnih.gov Its structure was further elucidated, revealing a key difference from bacteriochlorophyll a: an ethylidene group at the C8 position instead of an ethyl group. nih.gov This seemingly minor alteration has profound effects on the pigment's light-absorbing properties.

The various bacteriochlorophylls, from a to g, were generally named in the order of their discovery. mdpi.com The initial naming of bacteriochlorophylls c and d as Chlorobium chlorophyll-660 and -650, respectively, highlights the early focus on the organisms in which they were found. mdpi.comnih.gov

Current Research Frontiers and Unresolved Questions Pertaining to (7R,8Z)-Bacteriochlorophyll b

Despite decades of research, several questions surrounding this compound and its biosynthesis remain. One area of active investigation is the precise enzymatic pathway leading to its formation. While the biosynthesis of bacteriochlorophyll a is relatively well understood, the specific enzymes and mechanisms responsible for the creation of the C8 ethylidene group in bacteriochlorophyll b are still being fully elucidated. nih.gov Research has pointed to the role of a specific chlorophyllide a reductase in this process. wikipedia.org

Another frontier is the potential for engineering organisms with modified photosynthetic capabilities. Scientists have successfully engineered the biosynthesis of bacteriochlorophyll b in Rhodobacter sphaeroides, a bacterium that normally produces bacteriochlorophyll a. nih.gov This opens up possibilities for creating artificial photosynthetic systems with tailored light-harvesting properties.

Furthermore, the full extent of the diversity of organisms that utilize bacteriochlorophyll b is still being explored. While currently limited to the genus Blastochloris, the possibility of discovering new species with this pigment remains. oup.com Unresolved questions also persist regarding the intricate interplay between the structure of bacteriochlorophyll b and its function within the protein-pigment complexes of the photosynthetic apparatus. acs.orgaip.org The precise mechanisms of energy transfer and the factors governing the stability of these complexes are areas of ongoing study. annualreviews.orgtaylorandfrancis.com

Properties

Molecular Formula

C55H72MgN4O6

Molecular Weight

909.5 g/mol

IUPAC Name

magnesium;methyl (3R,11Z,12R,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate

InChI

InChI=1S/C55H73N4O6.Mg/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h13,25,27-32,34-35,40,51H,14-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+,39-13-;/t31-,32-,34-,35+,40+,51-;/m1./s1

InChI Key

IOOQHEFLQLMYPZ-GNQFORKWSA-M

Isomeric SMILES

C/C=C\1/[C@H](C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C(=O)C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2]

Canonical SMILES

CC=C1C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C(=O)C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2]

Synonyms

bacteriochlorophyll b

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 7r,8z Bacteriochlorophyll B

Early Steps of (Bacterio)chlorophyll Biosynthesis Shared with Other Tetrapyrroles

The journey to synthesizing (7R,8Z)-bacteriochlorophyll b begins on a path shared with other vital tetrapyrroles, such as chlorophylls (B1240455), hemes, siroheme, and phytochromobilin. nih.govannualreviews.org This common biosynthetic route starts with the precursor molecule, glutamate, and proceeds through a series of enzymatic reactions to form uroporphyrinogen III. researchgate.net In some bacteria, like Rhodobacter capsulatus, the initial precursor is δ-aminolevulinic acid (δ-ALA), synthesized via the C-4 pathway. nih.gov

From uroporphyrinogen III, three subsequent enzymatic steps, shared by chlorophyll (B73375) and heme synthesis, lead to the formation of protoporphyrin IX. researchgate.net This molecule represents a critical branchpoint. The insertion of iron into protoporphyrin IX leads to the heme branch, while the insertion of magnesium, catalyzed by magnesium chelatase, commits the molecule to the (bacterio)chlorophyll biosynthetic pathway. whiterose.ac.ukresearchgate.net Following magnesium insertion, a series of reactions forms the characteristic fifth isocyclic "E" ring, resulting in the creation of divinyl-protochlorophyllide a. whiterose.ac.ukroyalsocietypublishing.org

Divergent Pathways Leading to this compound from Common Precursors

The synthesis of bacteriochlorophylls a, b, and g diverges from that of chlorophylls after the formation of chlorophyllide a. nih.govwikipedia.org The pathway leading to this compound is particularly notable for the enzymatic modifications that introduce its characteristic structural features.

Role of Chlorophyllide a as a Key Intermediate

Chlorophyllide a serves as a crucial intermediate in the biosynthesis of all bacteriochlorophylls. wikipedia.orgwikipedia.org It is the substrate upon which the specific enzymes of the bacteriochlorophyll (B101401) b pathway act to introduce the modifications that distinguish it from other (bacterio)chlorophylls. The conversion from chlorophyllide a to bacteriochlorophyllide a involves the reduction of the C7=C8 double bond in ring B, a reaction that defines the bacteriochlorin (B1244331) structure. wikipedia.orgresearchgate.net

Key Enzymatic Modifications in the Biosynthesis of this compound

The transformation of chlorophyllide a to this compound is orchestrated by a series of key enzymes that catalyze specific modifications to the macrocycle. These enzymes are responsible for creating the unique structural features that endow this compound with its specific light-absorbing properties. The enzymes involved include 3-vinyl-bacteriochlorophyll hydratase (BchF) and bacteriochlorophyllide dehydrogenase (BchC), which modify the C3 side chain, and importantly, chlorophyllide oxidoreductase (COR), which is responsible for the formation of the distinctive C8-ethylidene group. nih.govplos.org

EnzymeGene(s)Function in this compound Biosynthesis
Chlorophyllide a oxidoreductase (COR) bchX, bchY, bchZCatalyzes the reduction of the C7=C8 double bond and is crucial for the formation of the C8-ethylidene group. nih.govnih.gov
3-Vinyl-bacteriochlorophyll hydratase bchFHydrates the C3-vinyl group to a hydroxyethyl (B10761427) group. nih.govplos.orgacs.org
Bacteriochlorophyllide dehydrogenase bchCOxidizes the hydroxyethyl group at C3 to an acetyl group. nih.govplos.orgacs.org
Bacteriochlorophyll synthase bchGEsterifies bacteriochlorophyllide b with an isoprenoid alcohol (e.g., geranylgeraniol). nih.govasm.org

Chlorophyllide oxidoreductase (COR) is a nitrogenase-like enzyme complex, composed of the BchX, BchY, and BchZ proteins, that plays a pivotal role in the biosynthesis of bacteriochlorophylls. nih.govnih.gov Its activity and substrate specificity are critical determinants in the branching of the biosynthetic pathways for bacteriochlorophyll a and bacteriochlorophyll b. nih.gov

A defining step in the formation of bacteriochlorins is the reduction of the C7=C8 double bond of the chlorin (B1196114) ring of chlorophyllide a. nih.govnih.gov This reaction is catalyzed by COR. nih.gov In bacteriochlorophyll a-producing bacteria, the COR enzyme (a-type COR) reduces the C7=C8 double bond through a "1,2-addition" of hydrogen atoms. worldscientific.com However, the COR from bacteriochlorophyll b-producing organisms (b/g-type COR) exhibits a different mechanism. worldscientific.com

C7=C8 Double Bond Reduction Mechanisms
Roles of Specific Biosynthetic Enzymes (e.g., BchF, BchC, BchG)

Several key enzymes are responsible for the later, specific steps in the BChl b biosynthetic pathway. These include BchF, BchC, and BchG, each playing a crucial role in the modification of the bacteriochlorophyllide b precursor.

In the synthesis of BChl b, the conversion of the C3 vinyl group to an acetyl group is a critical step. This is accomplished by the sequential action of 3-vinyl-bacteriochlorophyllide hydratase (BchF) and bacteriochlorophyllide dehydrogenase (BchC). nih.gov BchF hydrates the vinyl group, and BchC then oxidizes the resulting hydroxyethyl group to an acetyl group. nih.gov In BChl b-producing bacteria, these enzymes act on bacteriochlorophyllide g (which has an ethylidene group at C8) to produce bacteriochlorophyllide b. google.com

The final step in the formation of the BChl b molecule, prior to any tail modifications, is the esterification of the C17 propionic acid group. This reaction is catalyzed by bacteriochlorophyll synthase (BchG). nih.govresearchgate.net

Esterification by Bacteriochlorophyll Synthase (BchG)

Bacteriochlorophyll synthase (BchG) is a polyprenyltransferase enzyme responsible for attaching a long-chain alcohol to the bacteriochlorophyllide b macrocycle. nih.gov This esterification is a pivotal step for anchoring the pigment within the photosynthetic membrane protein complexes. researchgate.net

The primary substrate for BchG in most BChl-producing organisms is geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid pyrophosphate. nih.govasm.org The BchG enzyme catalyzes the formation of an ester bond between the carboxyl group at the C17 position of bacteriochlorophyllide b and the geranylgeraniol (B1671449) moiety from GGPP. researchgate.net This results in the formation of geranylgeranylated bacteriochlorophyll b. researchgate.net In some cases, the geranylgeranyl tail can be subsequently reduced to a phytyl tail by the action of geranylgeranyl reductase (BchP). nih.govresearchgate.net

BchG has been identified and characterized in several photosynthetic bacteria, including Rhodobacter sphaeroides and Chloroflexus aurantiacus. asm.orgnih.gov Studies have shown that BchG from Rba. sphaeroides can esterify not only bacteriochlorophyllide a but also bacteriochlorophyllides b and g. researchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis Genes

The synthesis of BChl b is tightly regulated at the genetic level to ensure that the production of this photopigment is coordinated with the assembly of the photosynthetic apparatus and is responsive to environmental cues.

Identification of Gene Clusters and Operons

The genes encoding the enzymes for bacteriochlorophyll biosynthesis, including those for BChl b, are typically clustered together on the chromosome in what is known as the photosynthesis gene cluster (PGC). asm.orgplos.org This clustering facilitates the co-regulation of these genes.

In purple photosynthetic bacteria like Rhodobacter capsulatus, the bch genes are organized into several operons within this cluster. asm.org For example, the bchCXYZ operon encodes for BchC as well as subunits of the chlorophyllide a oxidoreductase. microbiologyresearch.org Similarly, the bchEJG-orf428-bchP-idi operon includes the gene for bacteriochlorophyll synthase (BchG). asm.org The products of these operons are essential for the later stages of bacteriochlorophyll synthesis. The organization of these gene clusters can vary between different species of photosynthetic bacteria. plos.org

Influence of Environmental Factors on Biosynthetic Gene Expression (e.g., Oxygen Tension, Light Intensity)

The expression of BChl b biosynthesis genes is primarily regulated by environmental factors, most notably oxygen tension and light intensity. oup.comoup.com In many facultatively phototrophic bacteria, the synthesis of the photosynthetic apparatus, including bacteriochlorophylls, is repressed in the presence of high levels of oxygen. oup.comillinois.edu

Oxygen Tension: In bacteria like Rhodobacter capsulatus, a shift from aerobic to anaerobic conditions triggers a significant increase in the transcription of bch genes. microbiologyresearch.orgnih.gov This response is mediated by regulatory systems, such as the RegB/RegA two-component system, which senses the redox state of the cell. oup.com The response regulator RegA has been shown to directly activate the anaerobic expression of several bch operons, including those containing bchC and bchG. asm.org Another regulatory protein, CrtJ, can act as an aerobic repressor of bch and crt (carotenoid) genes. illinois.edu

Light Intensity: Light intensity also modulates the expression of photosynthesis genes. oup.comillinois.edu Generally, lower light intensities lead to an increase in the amount of photosynthetic complexes to maximize light harvesting. oup.com In Rhodobacter species, light can repress the formation of photosynthetic complexes under semi-aerobic conditions. oup.com In the filamentous anoxygenic phototroph Chloroflexus aurantiacus, light has been shown to increase the transcription levels of bacteriochlorophyll synthesis genes even under aerobic conditions. nih.gov

Functional Integration of 7r,8z Bacteriochlorophyll B Within Photosynthetic Units

Localization and Supramolecular Organization within Light-Harvesting Complexes

(7R,8Z)-Bacteriochlorophyll b, often simply referred to as bacteriochlorophyll (B101401) b (BChl b), is a key pigment in the photosynthetic machinery of certain purple bacteria. nih.govwikipedia.org Its distinct chemical structure, featuring an ethylidene group at the C8 position, results in a significant red-shift of its Qy absorption band compared to the more common bacteriochlorophyll a (BChl a). nih.gov This allows organisms containing BChl b to absorb sunlight at longer wavelengths, typically in the near-infrared region. nih.gov

The core light-harvesting complex, LH1, directly surrounds the photosynthetic reaction center (RC) and plays a crucial role in absorbing light energy and funneling it to the RC. In BChl b-containing bacteria like Blastochloris viridis, the LH1 complex is composed of multiple protein subunits that create a scaffold for the BChl b pigments. nih.govliverpool.ac.uk

The supramolecular organization within the LH1 complex is a key determinant of its spectral properties. The BChl b molecules are arranged in a highly ordered, circular array, which facilitates strong excitonic coupling between the pigments. liverpool.ac.uk This coupling is a primary reason for the significant red-shift observed in the absorption spectrum of the LH1 complex, often extending to wavelengths around 1023 nm. nih.govliverpool.ac.uk The tight packing of the BChl b molecules, with short distances between the central magnesium atoms, further contributes to this large red-shift. liverpool.ac.uk

In some organisms, the LH1 complex can exhibit variations in its composition. For instance, in Halorhodospira halophila, the LH1 complex associated with the reaction center consists of 16 αβ-subunits, whereas the LH1 complex that encircles the peripheral LH2 complex contains 18 subunits, indicating a degree of structural flexibility. rcsb.org

Table 1: Properties of LH1 Complexes Containing this compound

PropertyDescriptionReferences
Pigment Composition Primarily this compound and carotenoids. nih.govkobe-u.ac.jp
Supramolecular Structure Circular arrangement of protein subunits and pigments. liverpool.ac.uk
Absorption Maximum (Qy) Significantly red-shifted, often beyond 1000 nm. nih.gov
Function Core light-harvesting and energy transfer to the reaction center. researchgate.net

While BChl b is the primary pigment in the LH1 complex of certain bacteria, the composition of peripheral light-harvesting complexes (LH2) can be more varied. In some purple bacteria, LH2 complexes primarily contain BChl a. acs.orgnih.gov These LH2 complexes absorb light at shorter wavelengths (around 800-850 nm) and transfer the energy to the LH1 complex, creating an energy funnel towards the reaction center. nih.govacs.org

Research has explored the possibility of engineering systems with mixed BChl a and BChl b content. For example, studies have shown that BChl a-containing LH2 complexes can efficiently transfer energy to BChl b-containing RC-LH1 complexes in reconstituted membrane systems. nih.gov This suggests the potential for creating photosynthetic systems with a broader absorption spectrum by combining different types of light-harvesting complexes.

The presence of different types of LH complexes, such as LH2, LH3, and LH4, in some purple bacteria under varying light conditions, demonstrates the adaptability of these organisms. peerj.com These complexes have distinct protein and pigment compositions, allowing the organism to optimize light absorption across different spectral ranges. peerj.com

This compound in Light-Harvesting Complex 1 (LH1)

Specific Binding and Interaction with Photosynthetic Reaction Center Proteins

The photosynthetic reaction center (RC) is where the initial light-induced charge separation occurs. This compound molecules are precisely positioned within the RC protein subunits to facilitate this critical step.

The central magnesium (Mg) atom of the bacteriochlorophyll molecule is typically coordinated by an axial ligand from the surrounding protein. mdpi.comcore.ac.uk This coordination is crucial for holding the pigment in its specific orientation and influences its electronic properties. mdpi.comcore.ac.uk In the reaction centers of BChl b-containing bacteria, histidine residues from the L and M protein subunits often serve as these axial ligands. uniprot.orguniprot.org

For instance, in the reaction center of Rhodospirillum rubrum, a histidine residue at position 174 of the L chain acts as an axial binding residue for the Mg of a this compound molecule. uniprot.org Similarly, in Cereibacter sphaeroides, histidine residues at positions 183 and 203 of the M chain are involved in Mg coordination of BChl b. uniprot.org

Table 2: Examples of Axial Binding Residues for this compound in Reaction Centers

OrganismProtein SubunitResidue PositionReference
Rhodospirillum rubrumL chain174 uniprot.org
Cereibacter sphaeroidesM chain183 uniprot.org
Cereibacter sphaeroidesM chain203 uniprot.org

The protein environment, or scaffolding, plays a vital role beyond simply providing a binding site for the pigments. It precisely orients the this compound molecules relative to each other and to other cofactors in the reaction center, which is essential for efficient energy and electron transfer. nih.govresearchgate.net This controlled arrangement tunes the excitonic coupling between chlorophyll (B73375) molecules, influencing their absorption and fluorescence properties. nih.gov

The protein scaffolding also contributes to the stability of the pigment-protein complex. acs.org Hydrogen bonds between the protein and the chlorophyll molecules are a key stabilizing factor. researchgate.net The intricate network of interactions within the protein matrix ensures that the pigments are held in a stable and functional conformation. acs.orgacs.org

Identification of Axial Binding Residues (e.g., Mg coordination)

Mechanisms of Primary Charge Separation Initiated by this compound

The primary charge separation is the initial and most critical step in converting light energy into chemical energy. In BChl b-containing reaction centers, this process is initiated by the "special pair," a dimer of this compound molecules. researchgate.net

Upon absorption of a photon, the special pair becomes electronically excited. From this excited state, an electron is rapidly transferred to a series of acceptor molecules. researchgate.netusp.br The initial electron transfer is exceptionally fast, occurring on the picosecond timescale. princeton.edu

The pathway of electron transfer generally involves an accessory bacteriochlorophyll molecule and then a bacteriopheophytin (B92524) molecule before reaching the quinone acceptors. researchgate.netsemanticscholar.org While there has been debate about the exact mechanism, evidence suggests a stepwise electron transfer process. semanticscholar.orguni-muenchen.de The precise arrangement and electronic properties of the pigments, orchestrated by the protein environment, ensure the high efficiency and unidirectionality of this charge separation process. researchgate.netacs.org Anion and cation radicals of bacteriochlorophyll and bacteriopheophytin b are key intermediates in this primary charge separation. acs.org

Photophysical Properties and Excitation Energy Transfer Dynamics of 7r,8z Bacteriochlorophyll B

Excitonic Interactions and Electronic Coupling within Pigment-Protein Aggregates

Within photosynthetic protein complexes, (7R,8Z)-Bacteriochlorophyll b molecules are arranged in close proximity, leading to strong electronic interactions between them. These interactions, known as excitonic coupling, cause the excited states of the individual pigments to mix, resulting in delocalized exciton (B1674681) states that are spread over multiple molecules. nih.govlanl.gov This coupling is a key factor in the efficient transfer of excitation energy through the light-harvesting antenna. nih.govresearchgate.net

The strength of the electronic coupling (V) between BChl b molecules is a critical parameter that influences the energy levels and dynamics of the excited states. For instance, in artificial bacteriochlorin (B1244331) dyads, the electronic coupling can be modulated by changing the linker between the macrocycles, with directly linked dyads showing the strongest coupling. nih.gov In natural systems like the special pair of photosynthetic reaction centers, this coupling is finely tuned by the protein environment to facilitate charge separation. nih.govnih.gov The excitonic interactions lead to a splitting of the Qy absorption band and a bathochromic (red) shift, which allows these aggregates to trap energy from other antenna pigments. nih.govnih.gov For example, the LH1 antenna complex of Blastochloris viridis exhibits a significantly red-shifted Qy absorption maximum at 1018 nm, which is attributed in part to the tight packing and strong excitonic coupling of the BChl b pigments. portlandpress.com The presence of the γ subunit in the LH1 complex of Blastochloris species is thought to enhance this packing and excitonic coupling. portlandpress.com

SystemElectronic Coupling (V)Reference
Artificial Bacteriochlorin Dyad (BC1)242.2 cm⁻¹ nih.gov
Photosynthetic Special Pair (P870)550 cm⁻¹ nih.gov
Photosynthetic Special Pair (P960)950 cm⁻¹ nih.gov
Light-Harvesting Antenna (B850)300 cm⁻¹ nih.gov

Ultrafast Excitation Energy Transfer Pathways Involving this compound

Following the absorption of light, the excitation energy is rapidly and efficiently transferred through a network of pigment molecules to the reaction center, where charge separation occurs. This energy transfer happens on an ultrafast timescale, typically in the femtosecond to picosecond range. The pathways of this energy transfer are complex and involve multiple excited states of both carotenoids and bacteriochlorophylls.

Carotenoids serve as accessory light-harvesting pigments, absorbing light in regions of the solar spectrum where bacteriochlorophylls absorb weakly. bowdoin.edu The absorbed energy is then transferred to nearby bacteriochlorophyll (B101401) molecules. The efficiency of this transfer can be very high, exceeding 90% in some systems, but can also be significantly lower depending on the specific carotenoid and its environment. pnas.orgnih.gov The energy transfer from carotenoids to (7R,8Z)-BChl b occurs through several distinct pathways involving different excited states of the carotenoid.

The primary excited states of carotenoids involved in energy transfer are the S2 (1¹Bu+) and S1 (2¹Ag-) states. aip.org The S2 state is strongly allowed and is populated directly upon light absorption, while the S1 state is optically forbidden from the ground state and is populated via internal conversion from the S2 state. aip.org

One of the major pathways for energy transfer from carotenoids to bacteriochlorophylls is from the carotenoid S2 state to the BChl Qx state. aip.orgresearchgate.net This transfer is facilitated by the Coulombic (Förster) mechanism, which depends on the spectral overlap between the S2 fluorescence of the carotenoid and the Qx absorption of the BChl, as well as the distance and relative orientation of the two molecules. d-nb.info The S2 state has a very short lifetime, typically in the range of 150-250 femtoseconds, meaning the energy transfer must be extremely fast to compete with internal conversion to the S1 state. bowdoin.edupnas.org In some systems, the S2 → Qx transfer is the dominant channel for carotenoid-to-bacteriochlorophyll energy transfer. d-nb.infoosti.gov For instance, in the LH1-RC complex of Blastochloris viridis, 1,2-dihydrolycopene transfers energy to BChl b primarily via the S2 → Qx channel with a timescale of approximately 500 fs. osti.gov

A second important pathway involves the transfer of energy from the lower-lying carotenoid S1 state to the BChl Qy state. aip.orgresearchgate.net Although the S1 state is optically dark from the ground state, it can efficiently transfer energy to the Qy state of bacteriochlorophyll. acs.orgscispace.com This pathway becomes particularly important when the energy of the S2 state is too high or the spectral overlap with the Qx band is poor, or when the S1 state lies energetically above the Qy state of the bacteriochlorophyll. nih.govpnas.org The S1 state has a longer lifetime than the S2 state, typically on the order of picoseconds, which allows for efficient energy transfer even if the coupling is weaker. pnas.org In the LH1-RC complex of Blastochloris viridis, the carotenoid 1,2-dihydroneurosporene (B1232317) utilizes both S1 → Qy and S2 → Qx energy transfer channels, with the S1 transfer occurring on a timescale of 84 picoseconds. osti.gov

CarotenoidEnergy Transfer PathwayTimescaleReference
1,2-DihydroneurosporeneS1 → Qy84 ps osti.gov
1,2-DihydroneurosporeneS2 → Qx2.2 ps osti.gov
1,2-DihydrolycopeneS2 → Qx500 fs osti.gov
SpheroideneS1 → BChl2.2 ps acs.org

Once the excitation energy reaches the bacteriochlorophyll aggregates, it is rapidly funneled towards the reaction center. This intracomplex energy transfer occurs between different spectral forms of BChl b within the antenna complex. nih.govlanl.gov The antenna complexes are organized in a way that creates an energy gradient, with pigments absorbing at higher energies located at the periphery and those absorbing at lower energies situated closer to the reaction center. arxiv.org This energetic landscape ensures that the excitation energy flows unidirectionally towards the reaction center, minimizing back-transfer and maximizing the efficiency of light harvesting. arxiv.org In systems with both peripheral (LH2) and core (LH1) antenna complexes, energy is transferred from the higher-energy BChl a in LH2 to the lower-energy BChl b in LH1, and then to the reaction center. nih.gov

The final step in the light-harvesting process is the transfer of excitation energy from the antenna pigments to the special pair of bacteriochlorophylls in the reaction center. portlandpress.comnih.gov The special pair is a dimer of BChl molecules with a lower excited state energy than the antenna pigments, acting as an energy trap. portlandpress.comnih.gov In Blastochloris viridis, the special pair (P960) absorbs at 960 nm. portlandpress.com The energy transfer from the LH1 antenna, which absorbs at 1018 nm in the wild-type, to the special pair is an "uphill" process in terms of wavelength, driven by thermal energy. portlandpress.com The rate of this energy transfer is extremely fast, occurring on the order of picoseconds or even sub-picoseconds, ensuring that the excitation is trapped in the reaction center before it can be lost through other decay channels. acs.orgresearchgate.net Calculations for the transfer from accessory bacteriochlorophyll to the special pair in Rhodopseudomonas viridis (a synonym for Blastochloris viridis) suggest a timescale of 239 femtoseconds. acs.orgresearchgate.net

S2 to Qx Transfer Mechanisms

Intracomplex Energy Funneling within this compound Aggregates

Mechanisms of Excited-State Relaxation and Triplet State Formation in this compound

Upon absorption of light, this compound (BChl b) is promoted to an electronically excited singlet state (S₁). The subsequent relaxation of this excited state can proceed through several competing pathways, which are fundamental to its function in photosynthesis. These pathways include fluorescence, internal conversion (IC), and intersystem crossing (ISC) to a long-lived triplet state (T₁). researchgate.net The lifetime of a (bacterio)chlorophyll triplet state is typically around 500 µs. researchgate.net

In isolated BChl b molecules, excited-state relaxation is dominated by fluorescence and non-radiative decay through internal conversion and intersystem crossing. researchgate.net However, within the native environment of a photosynthetic reaction center (RC), the primary de-excitation pathway for the special pair—a dimer of bacteriochlorophylls—is ultrafast electron transfer. nih.gov If this forward electron transfer is blocked, for instance by chemical reduction of a subsequent electron acceptor, the triplet state of the special pair, denoted as ³P, can be formed with a high quantum yield. nih.govuni-muenchen.de

The predominant mechanism for triplet state formation in bacterial reaction centers is not direct intersystem crossing from the excited singlet state of the special pair (¹P*). Instead, it occurs via the radical pair mechanism . nih.govuni-muenchen.de This process involves the following steps:

Charge Separation: The excited special pair (¹P*) donates an electron to an adjacent acceptor molecule, typically a bacteriopheophytin (B92524) (H), forming a charge-separated radical pair state, [P•+ H•−]. nih.gov

Singlet-Triplet Mixing: This radical pair is initially in a singlet state (¹[P•+ H•−]). However, due to the different local magnetic fields experienced by the two unpaired electrons on separate molecules (hyperfine interactions and g-value differences), coherent mixing occurs between the singlet (S) and the T₀ sublevel of the triplet radical pair state (³[P•+ H•−]). nih.govuni-muenchen.de

Charge Recombination: The triplet radical pair can then undergo charge recombination to yield the neutral triplet state of the special pair (³P), specifically populating its mₛ = 0 sublevel. nih.gov

At low temperatures (below 50 K), the quantum yield of this triplet formation in reduced reaction centers can approach unity, while at room temperature, it is significantly lower, around 15%. nih.gov The triplet energy can then be transferred to other molecules, such as carotenoids, in a crucial photoprotective role. core.ac.uk

Influence of Protein Environment and External Perturbations on Photophysical Processes

The photophysical properties of this compound are profoundly modulated by its surrounding protein environment and by external factors such as temperature. core.ac.uknih.gov The protein scaffold does not merely provide a rigid framework but actively tunes the pigment's electronic properties to optimize light-harvesting and charge separation efficiency. nih.govacs.org

Influence of the Protein Environment:

Site Energy Tuning: The specific amino acid residues surrounding the BChl b molecule, through electrostatic interactions, hydrogen bonding, and coordination to the central magnesium atom, significantly alter its ground and excited state energy levels. nih.govweizmann.ac.il This "site energy" tuning is critical for creating an energy gradient that directs excitation energy transfer toward the reaction center's special pair. nih.gov For example, calculations on photosystem II have shown that the protein's electrostatic potential induces a significant asymmetry on the pigment energies, which is solely responsible for defining the charge separation pathways. nih.gov

Control of Energy Transfer: The protein dictates the precise orientation and distance between pigment molecules. acs.org This geometric control is paramount for determining the electronic coupling strength between chromophores, which governs the rate and mechanism of excitation energy transfer. acs.orgnih.gov In the reaction center of Rhodobacter sphaeroides, the triplet energy transfer from the primary donor (P) to a carotenoid is mediated by the accessory monomeric bacteriochlorophyll (B) molecule, highlighting the protein's role in establishing specific energy transfer pathways. core.ac.uk

Modulation of Redox Potential: The protein environment influences the oxidation potential of the bacteriochlorophylls, which is a key factor in the efficiency of photoinduced charge separation. nih.gov

External Perturbations:

Temperature: Temperature has a significant effect on the efficiency of certain photophysical processes. For instance, triplet energy transfer from the primary donor to the carotenoid in Rhodobacter sphaeroides R-26 is an activated process. core.ac.uk The efficiency of this transfer is temperature-dependent, and the differences in this dependency across various modified reaction centers can be rationalized by the differing triplet state energies of the accessory bacteriochlorophylls. core.ac.uk

Solvent Polarity: For bacteriochlorophylls in solution, solvent properties play a major role. Increasing solvent polarity or the presence of hydrogen-bonding solvents can enhance the rate of non-radiative relaxation from the S₁ state. weizmann.ac.il In strongly coupled bacteriochlorin dimers, a high-dielectric-constant solvent can quench the excited state by promoting photoinduced charge transfer. nih.gov This demonstrates how the local dielectric environment can open or close specific relaxation channels.

The following tables summarize key data regarding the influence of pigment modification on triplet state energies and the effects of various perturbations on the photophysical processes of bacteriochlorophylls.

Table 1: Approximate Triplet State Energies of Bacteriochlorophylls in Modified Rb. sphaeroides Reaction Centers This interactive table presents data on the estimated lowest excited triplet state energies for different bacteriochlorophyll pigments within the reaction center.

Pigment at Accessory Site (BB)Estimated Singlet State Energy (cm⁻¹)Estimated Singlet-Triplet Splitting (cm⁻¹)Approximate Triplet State Energy (cm⁻¹)
BChl a12,4304,6107,820
13²-OH-Zn-BChl a12,5804,6007,980
[3-vinyl]-13²-OH-BChl a12,8504,5708,280
Data derived from studies on modified reaction centers of Rb. sphaeroides. core.ac.uk

Table 2: Influence of Environmental and External Factors on BChl Photophysical Processes This interactive table summarizes how different perturbations affect the photophysics of bacteriochlorophylls.

PerturbationAffected Process(es)Observed EffectReference
Protein Environment Site Energy, Electronic Coupling, Redox PotentialTunes energy levels to direct energy flow; controls rates of energy and electron transfer. core.ac.uknih.gov
Temperature Triplet Energy TransferTransfer from primary donor to carotenoid is an activated process; efficiency is temperature-dependent. core.ac.uk
Solvent Polarity Excited-State Relaxation, Charge TransferHigh polarity can enhance non-radiative relaxation and promote charge transfer in dimers, quenching fluorescence. weizmann.ac.ilnih.gov
Hydrogen Bonding Non-radiative Relaxation, Stokes ShiftEnhances the non-radiative relaxation rate from the S₁ state and increases the Stokes shift. weizmann.ac.il

Structural Biology and Protein Pigment Interactions of 7r,8z Bacteriochlorophyll B

Three-Dimensional Organization within Photosynthetic Membranes and Complexes

In photosynthetic bacteria such as Blastochloris viridis, the photosynthetic machinery is embedded within specialized intracytoplasmic membranes. figshare.com The core functional unit is the light-harvesting 1-reaction center (LH1-RC) supercomplex. pdbj.orgosti.gov This supercomplex features a central RC surrounded by a closed ring of LH1 pigment-protein complexes. pdbj.orgnih.gov This architecture ensures that light energy captured by the antenna pigments is efficiently funneled to the RC for photochemical conversion. nih.gov

The RC of Blc. viridis is an integral membrane protein complex composed of four protein subunits (L, M, H, and a cytochrome c subunit) and a precise arrangement of cofactors. portlandpress.comiucr.org Within this protein scaffold, four BChl b molecules are held in a specific three-dimensional arrangement. portlandpress.comiucr.org Two of these BChl b molecules form a closely interacting dimer known as the "special pair" (P), which acts as the primary electron donor in photosynthesis. portlandpress.com The other two are termed "accessory" BChl b molecules and participate in the initial electron transfer pathway. portlandpress.com

Recent cryo-electron microscopy studies of the Blc. viridis LH1-RC complex have revealed a highly organized triple-ring LH1 structure encircling the RC. pdbj.orgresearchgate.net This LH1 complex is a circular array of 17 α-polypeptides, 17 β-polypeptides, and 16 γ-polypeptides, which collectively bind a large number of BChl b and carotenoid molecules. pdbj.org This dense packing of pigments within the membrane is crucial for efficient light absorption and energy transfer over a broad spectral range, culminating in the characteristic long-wavelength absorption of the LH1 complex at around 1015 nm. researchgate.net The entire photosynthetic apparatus, including the LH1-RC, cytochrome bc1 complex, and ATP synthase, is tightly arranged within the photosynthetic membranes to facilitate efficient electron and proton transport. figshare.com

Table 1: Cofactor Composition of the Blastochloris viridis Reaction Center. portlandpress.comiucr.org
CofactorQuantityDesignationPrimary Role
(7R,8Z)-Bacteriochlorophyll b2PA, PB (Special Pair)Primary electron donor
This compound2BChlA, BChlB (Accessory)Electron transfer pathway
Bacteriopheophytin (B92524) b2BPheA, BPheBInitial electron acceptor
Quinones2QA (Menaquinone), QB (Ubiquinone)Secondary electron acceptors
Carotenoid1Car (1,2-dihydroneurosporene)Photoprotection
Non-heme Iron1Fe2+Structural role; modulates quinone electron transfer
Heme groups4-Electron donation to the special pair

Detailed Analysis of Specific Amino Acid Residues Involved in this compound Binding

The stable incorporation and precise orientation of BChl b molecules within the protein complexes are governed by specific, non-covalent interactions with amino acid residues. A critical interaction is the coordination of the central magnesium (Mg²⁺) atom of the BChl b macrocycle by an axial ligand from the protein. nih.govmdpi.com

In the RC of purple bacteria, histidine residues from the L and M protein subunits typically serve as these axial ligands for the BChl molecules. nih.govresearchgate.net For the special pair BChl b molecules in Blc. viridis, histidine residues provide the fifth ligand to the central Mg²⁺ atoms, anchoring them within the protein binding pocket. nih.gov This coordination is fundamental to the structural integrity and function of the RC. The significance of this interaction was demonstrated in a heterodimer mutant of Blc. viridis where the histidine ligand to one of the special pair pigments (HisM200) was replaced by leucine. nih.gov This single mutation resulted in the loss of the Mg²⁺ atom, effectively converting the BChl b molecule into a bacteriopheophytin b and altering the electrochemical properties of the primary donor. nih.gov

In addition to the primary coordination by histidine, the protein environment modulates the properties of the bound BChl b through other interactions, including hydrogen bonding and electrostatic interactions with various residues. mdpi.com For instance, hydrogen bonds involving the keto- and acetyl-carbonyl groups of the BChl b macrocycle help to fine-tune its conformation and electronic properties. mdpi.comresearchgate.net These interactions collectively stabilize the pigment within its binding site and modulate its absorption spectrum. mdpi.com

Table 2: Key Amino Acid Interactions in Bacteriochlorophyll (B101401) Binding (based on purple bacterial RCs). nih.govmdpi.comuniprot.orguniprot.org
Interaction TypeAmino Acid Residue (Example)BChl Group InvolvedEffect
Axial LigationHistidineCentral Mg2+Anchors the pigment; major determinant of structure and function. nih.govmdpi.com
Hydrogen BondingTyrosine, Tryptophan, AsparagineC=O groups (e.g., C131-keto, C3-acetyl)Fine-tunes redox potential and absorption spectrum; stabilizes protein structure. mdpi.comresearchgate.net
Van der Waals / HydrophobicLeucine, Isoleucine, PhenylalanineMacrocycle, Phytyl tailEnsures proper packing and orientation within the hydrophobic membrane environment. uni-muenchen.de
Electrostatic InteractionsCharged or polar residuesMacrocycle π-systemModulates electronic energy levels and spectral properties. mdpi.com

Conformational Dynamics of this compound within its Protein Environment

Once embedded in a protein matrix, BChl b molecules are not static but exhibit conformational dynamics that are crucial for their function. The protein environment imposes constraints on the pigment, leading to specific conformations that differ from the pigment's structure in solution. mdpi.com These protein-induced conformational changes, such as distortions of the planar macrocycle, directly modulate the pigment's electronic properties and absorption spectrum. mdpi.comnih.gov

The interplay between the BChl b pigment and the protein is a reciprocal relationship; the protein scaffold influences the pigment's structure, and the pigment can, in turn, induce conformational changes in the local protein environment. mdpi.com Factors known to influence the pigment's electronic state and dynamics include:

Axial Ligation: The bond to the central Mg²⁺ atom is a primary determinant of the pigment's orientation and electronic structure. mdpi.com

Hydrogen Bonding: H-bonds to the pigment's carbonyl groups can alter the charge distribution and stabilize specific conformations. mdpi.comacs.org

Electrostatic Fields: The surrounding amino acid residues create a local electrostatic field that perturbs the energy levels of the BChl b molecule. mdpi.com

Computational studies using methods like quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations have provided deeper insights into these dynamics. researchgate.net For the LH1-RC complex of Blc. viridis, such simulations have shown that the unique, extremely red-shifted absorption spectrum is a result of both the intrinsic properties of BChl b and its specific arrangement. The conformation of the bacteriochlorin (B1244331) rings and the strong excitonic delocalization among the closely packed pigments are the most significant factors explaining this phenomenon. researchgate.net

Heterogeneity in Pigment Environments and its Functional Implications

Within a single LH1-RC supercomplex, individual BChl b molecules exist in distinct local environments, leading to functional heterogeneity. This heterogeneity is not random but is a key design principle for creating an efficient photosynthetic apparatus.

The most evident example is within the RC itself, where the four BChl b molecules are divided into two functionally distinct types: the special pair (P) and the accessory bacteriochlorophylls. portlandpress.com The unique environment of the special pair, where two macrocycles are in close proximity, lowers its excited-state energy, making it the ultimate sink for excitation energy transferred from the antenna and the site of the initial charge separation. portlandpress.com The accessory BChl b molecules are positioned to form a pathway for the rapid transfer of an electron away from the oxidized special pair. portlandpress.com

Table 3: Functional Heterogeneity of this compound Pools in the Blc. viridis LH1-RC Complex. nih.govportlandpress.comresearchgate.net
Pigment PoolLocationKey Environmental FeaturePrimary FunctionApprox. Absorption (Qy)
LH1 Antenna BChl bLH1 ComplexDense packing, strong excitonic coupling with neighboring pigments. researchgate.netLight absorption in the near-infrared; energy transfer to the RC.~1015 nm
Accessory BChl bReaction CenterMonomeric, positioned between the special pair and bacteriopheophytin. portlandpress.comMediates the initial electron transfer step.~830 nm
Special Pair (P)Reaction CenterDimeric structure with strong electronic interaction between two BChl b molecules. portlandpress.comPrimary electron donation; site of charge separation.~960 nm

Theoretical and Computational Approaches for Investigating 7r,8z Bacteriochlorophyll B

Quantum Chemical Calculations of Electronic States and Transitions

Quantum chemical calculations are fundamental to understanding the electronic behavior of bacteriochlorophylls. These methods are used to determine the energies of electronic states and the probabilities of transitions between them, which are directly related to the molecule's absorption and emission spectra.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of bacteriochlorophyll (B101401) b. rsc.orgresearchgate.net DFT calculations can predict molecular geometries, electronic absorption spectra, and other properties with reasonable accuracy and computational cost. rsc.orgresearchgate.net

Studies have employed various DFT functionals, including pure density functionals and hybrid functionals like B3LYP. rsc.orgresearchgate.net While pure functionals can sometimes introduce spurious states, the B3LYP hybrid functional has shown good agreement with experimental data for excitation energies and band strengths of bacteriochlorophyll b. rsc.orgresearchgate.net For instance, DFT calculations have been used to assign peaks in the Raman spectrum of a bacteriochlorophyll a derivative, showing good agreement with experimental results. researchgate.net DFT methods have also been successful in calculating the structural properties of bacteriochlorophyll derivatives. researchgate.net However, standard DFT functionals are known to have limitations, particularly in describing long-range charge-transfer excited states, which can be crucial in photosynthetic processes. acs.org

A study on bacteriochlorophyll b ligated with an imidazole (B134444) using the B3LYP functional calculated the Qy, Qx, and B band transition energies, which were found to be in close agreement with experimental values. rsc.orgresearchgate.net The calculated transition-moment directions and rotatory strengths also matched well with experimental data, demonstrating the utility of DFT in interpreting advanced spectroscopic measurements. rsc.orgresearchgate.net

Table 1: Comparison of Experimental and B3LYP Calculated Excitation Energies (eV) for Bacteriochlorophyll b rsc.orgresearchgate.net

Transition BandExperimental Value (eV)B3LYP Calculated Value (eV)
Qy1.561.80
Qx2.092.11
B3.033.05
B3.333.34, 3.36, 3.39

Data derived from studies on bacteriochlorophyll b ligated with an imidazole. rsc.orgresearchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for calculating the properties of electronic excited states. researchgate.netaip.org It is widely used to simulate the absorption spectra of large molecules like bacteriochlorophylls. researchgate.netaip.orguni-bayreuth.de TD-DFT can provide insights into the energies and characteristics of the Qy, Qx, and Soret (B) bands, which are the hallmark features of bacteriochlorophyll absorption spectra. rsc.orgacs.org

However, the accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. researchgate.netaip.org Standard functionals often fail to accurately describe charge-transfer excitations, which are important in photosynthetic energy and electron transfer. acs.orguni-bayreuth.de Range-separated hybrid functionals, such as CAM-B3LYP, have shown improved performance in this regard, especially when the range-separation parameter is optimized for the specific system under study. researchgate.netaip.org Despite its successes, TD-DFT can still face challenges in accurately predicting certain excited state properties, and more advanced methods like the GW approximation and Bethe-Salpeter equation (GW+BSE) approach are being explored as alternatives that can offer higher accuracy without the need for parameter tuning. acs.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To account for the influence of the complex protein environment on the properties of bacteriochlorophyll b, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govalga.czscispace.com In this approach, the bacteriochlorophyll molecule (the QM region) is treated with a high level of quantum chemical theory, while the surrounding protein and solvent molecules (the MM region) are described using a simpler molecular mechanics force field. nih.govalga.cz This allows for the inclusion of electrostatic interactions and polarization effects from the environment, which can significantly alter the pigment's electronic states and spectroscopic properties. nih.govalga.cz

QM/MM simulations have been crucial in understanding how the protein scaffold fine-tunes the site energies of bacteriochlorophylls, leading to the specific absorption characteristics observed in light-harvesting complexes. alga.cz For example, QM/MM calculations have revealed that electrostatic interactions with the protein matrix, rather than geometric distortions of the pigment, are the primary cause of variations in the absorption properties of chlorophylls (B1240455) within a protein complex. nih.gov These methods have also been used to investigate changes in the redox potentials of bacteriochlorophylls during electron transfer processes in photosynthetic reaction centers. elifesciences.org The polarizable QM/MMPol method, which accounts for mutual polarization between the QM and MM regions, has been used to obtain robust estimates of site energies and excitonic couplings. alga.cz

Molecular Dynamics Simulations of (7R,8Z)-Bacteriochlorophyll b in Protein Environments

Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of bacteriochlorophyll b within its native protein environment. acs.orgresearchgate.net By simulating the motions of atoms over time, MD can reveal how the protein structure fluctuates and how these fluctuations impact the pigment. acs.orgresearchgate.net

MD simulations are often used to generate ensembles of structures that can then be used in QM/MM calculations to compute average spectroscopic properties. acs.org This approach accounts for the dynamic disorder present in biological systems at physiological temperatures. Furthermore, MD simulations can be used to study the coupling between the electronic transitions of the bacteriochlorophyll and the vibrational modes of the surrounding protein. acs.org The insights from MD simulations are crucial for understanding how the protein environment modulates the function of bacteriochlorophyll b in light-harvesting and energy transfer. mdpi.com

Exciton (B1674681) Theory and Hamiltonian Modeling for Pigment Aggregates

In photosynthetic antenna systems, bacteriochlorophyll molecules are often arranged in close proximity, leading to strong electronic interactions between them. nih.govuiuc.edu Exciton theory is used to describe the collective excited states that arise from these interactions. nih.govuiuc.eduuiuc.edu The Frenkel exciton model, which considers interacting two-level molecules, is commonly used to model the electronic couplings between bacteriochlorophylls. nih.gov

An exciton Hamiltonian is constructed to describe the system, where the diagonal elements represent the site energies of the individual pigments (their excitation energies in the absence of coupling) and the off-diagonal elements represent the excitonic coupling energies between pairs of pigments. nih.govlanl.gov The excitonic couplings are primarily due to Coulombic interactions between the transition dipole moments of the bacteriochlorophylls. rsc.org By diagonalizing the exciton Hamiltonian, the energies and properties of the delocalized exciton states of the aggregate can be obtained. uiuc.edu This approach has been instrumental in explaining the spectral properties of light-harvesting complexes, such as the red-shift of the B850 absorption band in LH2 complexes. nih.govresearchgate.net

Computational Simulations of Spectroscopic Signatures and Energy Transfer Dynamics

Computational simulations play a vital role in connecting the theoretical models of bacteriochlorophyll aggregates to experimentally observed spectroscopic signatures and energy transfer dynamics. mdpi.com By combining the results from QM/MM calculations, MD simulations, and exciton theory, it is possible to simulate various types of spectra, including absorption, circular dichroism (CD), and time-resolved spectra. researchgate.netacs.org

These simulations can help to elucidate the relationship between the structure of the pigment-protein complex and its function. For example, simulations can reveal how static and dynamic disorder in the pigment site energies and excitonic couplings affect the spectral line shapes and the efficiency of energy transfer. acs.org Furthermore, computational models can be used to investigate the pathways and rates of energy transfer between different pigments within a light-harvesting complex. d-nb.inforesearchgate.net The development of sophisticated simulation techniques, such as real-time path integral methods, allows for the fully quantum mechanical treatment of exciton-vibration dynamics, providing a deeper understanding of the interplay between electronic and vibrational degrees of freedom in photosynthetic energy transfer. nih.gov

Evolutionary and Ecological Aspects of 7r,8z Bacteriochlorophyll B

Evolutionary History of (7R,8Z)-Bacteriochlorophyll b Biosynthesis and its Diversification

The evolutionary narrative of BChl b is a compelling story of adaptation, competition, and genetic innovation, deeply intertwined with the evolution of photosynthesis itself.

Origin and Relationships to Other (Bacterio)chlorophylls

The biosynthesis of all chlorophylls (B1240455) and bacteriochlorophylls proceeds through a common intermediate, chlorophyllide a. plos.orgwikipedia.org From this crucial juncture, the pathways diverge. Oxygenic phototrophs, like cyanobacteria, utilize a single enzymatic step to produce chlorophyll (B73375) a. plos.org In contrast, the synthesis of bacteriochlorophylls, including BChl b, requires additional, more complex enzymatic steps. plos.orgwikipedia.org This has led to the "Granick hypothesis," which posits a stepwise evolution of these biochemical pathways, suggesting that the more complex synthesis of bacteriochlorophylls evolved later than that of chlorophylls. plos.orgosti.gov

The evolution of bacteriochlorophylls is thought to have been driven by the rise of oxygenic photosynthesis in cyanobacteria approximately 2.3 billion years ago. plos.org The resulting increase in atmospheric oxygen and the colonization of shallow aquatic environments by cyanobacteria would have displaced anoxygenic phototrophs, forcing them into deeper, anoxic, and light-limited niches. plos.org In these environments, the light available for photosynthesis is depleted of the wavelengths absorbed by the chlorophylls of the overlying cyanobacteria. plos.org This created strong evolutionary pressure for the development of pigments like BChl b, which absorb at longer wavelengths (far-red and near-infrared), allowing these organisms to thrive where others cannot. nih.govplos.org

The key structural difference between BChl a and BChl b is the presence of an ethylidene group at the C8 position in BChl b, in place of the ethyl group found in BChl a. nih.gov This modification is responsible for the significant red shift in its absorption spectrum. nih.gov The biosynthesis of bacteriochlorins like BChl a and BChl b also requires the reduction of the C7=C8 bond of the chlorin (B1196114) ring, a step catalyzed by the enzyme chlorophyllide a reductase (COR). wikipedia.org

Role of Horizontal Gene Transfer in the Distribution of this compound Synthesis

The distribution of phototrophy-related genes, including those for bacteriochlorophyll (B101401) synthesis, across different bacterial phyla is not consistent with a simple vertical inheritance pattern. nih.govbiorxiv.org Phylogenetic analyses of the proteins involved in photosynthesis reveal incongruent evolutionary histories, suggesting that horizontal gene transfer (HGT) has played a pivotal role in the dissemination of these capabilities. plos.orgosti.govnih.gov

Components of the photosynthetic apparatus appear to have been exchanged as modular components among diverse taxa in a piecemeal fashion. plos.orgnih.gov For instance, the genes for bacteriochlorophyll synthesis have a distinct evolutionary history from those for the reaction centers themselves. plos.org It is hypothesized that an early form of chlorophyll synthesis evolved, and then following the Great Oxidation Event, the genes for bacteriochlorophyll synthesis, such as the BchXYZ complex, were transferred horizontally into various anoxygenic phototrophic lineages. plos.org This allowed for the biochemical innovation of bacteriochlorophylls and the subsequent radiation of diverse anoxygenic phototrophs into newly available ecological niches. plos.orgnih.gov This pattern of HGT has been observed in phyla such as Proteobacteria and Chloroflexi. frontiersin.org

Ecological Niches of this compound-Containing Organisms

The unique absorption properties of BChl b dictate the specific environments where its producers can successfully compete and thrive.

Adaptation to Specific Light Environments and Depths

Organisms containing BChl b are exquisitely adapted to low-light environments where longer wavelengths of light predominate. plos.org Its absorption maximum in the near-infrared (around 1020-1040 nm in vivo) allows these bacteria to utilize photons that are not absorbed by chlorophyll- and BChl a-containing organisms, such as cyanobacteria and most other purple bacteria, which typically inhabit the upper layers of aquatic environments or microbial mats. nih.govplos.org

This adaptation enables BChl b-producing bacteria to occupy the deeper, anoxic zones of stratified lakes, the lower layers of dense microbial mats, and other environments where light is severely attenuated and spectrally shifted. plos.orgnih.govfrontiersin.org In these niches, they face less competition for light from other phototrophs. plos.org

Interspecies Competition among Phototrophic Bacteria

The diversification of bacteriochlorophylls is a direct consequence of interspecies competition for light. plos.org The evolution of oxygenic photosynthesis by cyanobacteria created a powerful selective pressure, effectively excluding anoxygenic phototrophs from high-light surface environments. plos.org This ecological displacement spurred the evolution and adoption of various bacteriochlorophylls, including BChl b, allowing anoxygenic phototrophs to partition the available light spectrum and establish distinct ecological niches. plos.org

In stratified aquatic environments, a clear vertical distribution of different phototrophic bacteria can often be observed, reflecting their different pigment compositions. BChl b-containing bacteria, such as brown-colored green sulfur bacteria and certain purple bacteria, are often found in the deepest layers of the photic zone, below populations of purple sulfur bacteria (containing BChl a) and cyanobacteria (containing chlorophyll a). frontiersin.orgresearchgate.net Competition in these environments is not just for light, but also for essential resources like reduced sulfur compounds (e.g., sulfide) and acetate, which serve as electron donors for anoxygenic photosynthesis. nih.govfrontiersin.org

Phylogenetic Analysis of this compound-Producing Bacteria

Phylogenetic studies based on 16S rRNA gene sequencing have provided insights into the evolutionary relationships of BChl b-producing bacteria. Within the purple nonsulfur bacteria, the ability to produce BChl b is confined to species within the genus Blastochloris (formerly classified as Rhodopseudomonas). oup.comoup.com This includes species like Blastochloris viridis and Blastochloris sulfoviridis. microbiologyresearch.orgresearchgate.net

Interestingly, studies of newly isolated BChl b-containing purple nonsulfur bacteria from various freshwater habitats have revealed limited species diversity. oup.comoup.com Phylogenetic analysis shows that these isolates tend to cluster tightly with the known Blastochloris species, suggesting that, unlike the diverse BChl a-producing purple nonsulfur bacteria, the BChl b-containing counterparts may represent a more phylogenetically constrained group within the alpha-subgroup of the Proteobacteria. oup.comoup.commicrobiologyresearch.orgresearchgate.net

BChl b is also produced by some species of purple sulfur bacteria, including Halorhodospira halochloris, and by brown-colored green sulfur bacteria, such as Chlorobaculum limnaeum. oup.complos.org The incorporation of all BChl b-containing bacteria into a single common cluster is, however, restricted to the phylogeny of the reaction center proteins, suggesting a congruent evolution of these proteins to accommodate the specific binding requirements of the BChl b molecule. mdpi.com

Interactive Data Table: Characteristics of BChl b-Producing Bacteria

GenusPhylumPhotosynthetic GroupKey Features
BlastochlorisProteobacteriaPurple Nonsulfur BacteriaBudding bacteria, metabolically versatile. oup.commicrobiologyresearch.org
HalorhodospiraProteobacteriaPurple Sulfur BacteriaHalophilic, found in saline and hypersaline environments. oup.com
ThiococcusProteobacteriaPurple Sulfur BacteriaSpherical cells, utilize sulfide (B99878) as an electron donor. oup.com
ThioalkalicoccusProteobacteriaPurple Sulfur BacteriaAlkaliphilic, found in soda lakes. oup.com
ChlorobaculumChlorobiGreen Sulfur BacteriaObligate anaerobes, highly efficient at low-light photosynthesis due to chlorosomes. nih.govplos.org

Advanced Methodologies for the Research and Characterization of 7r,8z Bacteriochlorophyll B

Chromatographic Techniques for Separation and Purity Assessment in Research Applications

Chromatographic methods are fundamental to the isolation and purification of (7R,8Z)-bacteriochlorophyll b, enabling researchers to obtain the high-purity samples required for detailed characterization.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for both the analytical separation and preparative isolation of bacteriochlorophylls, including this compound. tandfonline.comnih.gov Reversed-phase HPLC, in particular, is widely employed for this purpose. tandfonline.comnih.gov

In a typical analytical application, pigment extracts are injected into an HPLC system equipped with a C18 reversed-phase column. nih.govnih.gov The separation is achieved by using a gradient of solvents with varying polarities. For instance, a common mobile phase system involves a gradient of two solvents: Solvent A, a mixture of methanol, acetonitrile, and water, and Solvent B, a mixture of methanol, acetonitrile, and ethyl acetate. nih.gov The elution of different bacteriochlorophyll (B101401) species is monitored by their characteristic absorbance in the near-infrared region, with this compound typically detected around 795 nm. nih.gov This method allows for the clear separation of BChl b from BChl a and other related pigments based on their subtle differences in polarity, with BChl b often having a slightly longer retention time than BChl a under specific conditions. nih.gov

For preparative purposes, the same principles apply but on a larger scale, using semi-preparative columns to isolate sufficient quantities of pure this compound for further experiments. tandfonline.comnih.gov The purity of the isolated fractions is then confirmed by analytical HPLC and spectroscopic methods. tandfonline.com The ability of HPLC to separate diastereomers and allomers of chlorophyll (B73375) derivatives further underscores its utility in obtaining highly pure samples for detailed structural and functional studies. researchgate.net

Table 1: HPLC Parameters for Bacteriochlorophyll Separation

Parameter Description Reference
Column Supelco Discovery HS C18 reverse-phase (5 µm particle size, 120 Å pore size, 250 x 4.6 mm) nih.gov
Solvent A 42:33:25 (v/v/v) methanol/acetonitrile/H₂O nih.gov
Solvent B 39:31:30 (v/v/v) methanol/acetonitrile/ethyl acetate nih.gov
Gradient Linear gradient of 70%–85% solvent B over 20 min nih.gov
Flow Rate 1 ml·min⁻¹ nih.gov
Temperature 40 °C nih.gov
Detection 795 nm for BChl b, 770 nm for BChl a nih.gov

Solid-Phase Extraction (SPE) is a valuable technique for the rapid isolation and enrichment of bacteriochlorophylls from crude extracts. tandfonline.comportlandpress.com This method is often used as a preliminary purification step before HPLC. tandfonline.comportlandpress.com The principle of SPE involves partitioning the components of a mixture between a solid sorbent and a liquid mobile phase.

For the isolation of this compound, a reversed-phase sorbent, such as octadecyl silica (B1680970) (C18), is commonly used. tandfonline.comportlandpress.com The crude pigment extract, typically in a polar solvent like methanol-water, is loaded onto the C18 cartridge. tandfonline.com The bacteriochlorophylls, being less polar than many other cellular components, are retained on the solid phase while more polar impurities are washed away. tandfonline.com The enriched bacteriochlorophyll fraction can then be eluted from the cartridge using a less polar solvent, such as ethanol (B145695) or a mixture of methanol, ethyl acetate, and acetonitrile. tandfonline.comportlandpress.com This process effectively removes many interfering substances and concentrates the bacteriochlorophylls, facilitating subsequent purification by HPLC. tandfonline.com SPE is particularly advantageous for its speed and efficiency in handling larger sample volumes. fishersci.ca

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the electronic structure, dynamics, and interactions of this compound. These methods provide insights that are not accessible through other techniques.

Femtosecond time-resolved absorption spectroscopy is a powerful tool for investigating the ultrafast excited-state dynamics of this compound following light absorption. nih.govacs.org This technique allows researchers to track the flow of energy on the timescale of molecular vibrations and electron transfer, which is crucial for understanding the initial steps of photosynthesis.

In a typical experiment, a short laser pulse (pump) excites the sample, and a subsequent, time-delayed pulse (probe) measures the changes in absorption. nih.gov By varying the delay time between the pump and probe pulses, a "movie" of the excited-state evolution can be created. nih.gov Studies on bacteriochlorophyll-containing systems have revealed extremely fast processes, such as internal conversion and energy transfer, occurring on the order of hundreds of femtoseconds to a few picoseconds. pnas.orgresearchgate.net For example, experiments have shown that upon excitation, an excited electronic state P* is formed, which then decays with a time constant of approximately 3 picoseconds as the initial charge separation occurs. pnas.org This technique has been instrumental in demonstrating the stepwise nature of electron transfer in photosynthetic reaction centers, where the accessory bacteriochlorophyll plays a direct role as an intermediate electron carrier. pnas.org

Table 2: Key Kinetic Components in Primary Photosynthesis of Bacteriochlorophylls

Kinetic Component Time Constant Associated Process Reference
P* decay ~3 ps Initial electron transfer from the special pair pnas.org
Intermediate decay ~0.9 ps Electron transfer via the accessory bacteriochlorophyll pnas.org
Electron transfer to quinone ~200 ps Final picosecond electron transfer step pnas.org

Resonance Raman (RR) spectroscopy provides detailed information about the vibrational modes of a molecule that are coupled to its electronic transitions. uni-muenchen.deresearchgate.net By tuning the excitation laser wavelength to be in resonance with a specific electronic absorption band of this compound, the Raman signals of the chromophore are selectively enhanced by several orders of magnitude. researchgate.net This allows for the study of the pigment's structure and its interactions with the surrounding protein environment in complex biological systems. acs.org

RR studies on bacteriochlorophylls have been particularly insightful in identifying the vibrational modes associated with specific functional groups, such as the acetyl and keto carbonyl groups. nih.gov The frequencies of these modes are sensitive to their local environment, particularly to hydrogen bonding. For instance, RR spectroscopy has revealed remarkably large redshifts of the C3-acetyl group's vibrational frequency in BChl b-containing light-harvesting complexes, indicating the formation of unusually strong hydrogen bonds with the surrounding protein polypeptides. nih.gov This strong hydrogen bonding is believed to be a key factor contributing to the significant redshift of the Qy absorption band in these complexes. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chirality and three-dimensional structure of molecules, including the aggregation and conformational states of this compound. nih.govbioone.org CD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the spatial arrangement of chromophores. jku.at

In the context of bacteriochlorophylls, CD spectroscopy is used to probe the excitonic coupling between pigment molecules within light-harvesting complexes and in self-aggregated states. oup.comweizmann.ac.il The shape and sign of the CD signals in the Qy absorption region provide information about the relative orientation of the transition dipole moments of the interacting bacteriochlorophylls. bioone.orgoup.com For example, studies on BChl b-containing LH1 complexes have shown purely positive CD signals for their Qy transitions, which contrasts with the signals from BChl a-containing complexes. nih.gov This difference suggests variations in the pigment organization and the conjugation system between BChl b and BChl a. nih.gov Furthermore, temperature-dependent CD studies can be used to analyze the thermodynamics and pathways of self-aggregation. oup.com

Advanced Fluorescence Lifetime and Quantum Yield Measurements

Fluorescence lifetime and quantum yield are critical parameters that define the fate of absorbed light energy. For this compound, these measurements provide insight into the efficiency of energy transfer and the influence of the surrounding protein and solvent environment.

Detailed Research Findings:

The fluorescence quantum yield (Φf) represents the ratio of photons emitted as fluorescence to the photons absorbed. unige.ch For bacteriochlorophylls, this value is highly sensitive to the solvent environment and the state of aggregation. researchgate.net In organic solvents, the fluorescence lifetime of bacteriochlorophyll a (BChl a) can range from approximately 2.2 to 3.6 nanoseconds (ns). researchgate.net While specific data for this compound is less common, its structural similarity to BChl a suggests comparable photophysical behavior, though the ethylidene group at the C8 position is expected to influence its electronic properties.

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. This parameter is profoundly affected by the coordination state of the central magnesium atom and hydrogen bonding interactions with the macrocycle. researchgate.net For instance, BChl a exhibits a longer lifetime when the central magnesium is hexacoordinated compared to when it is pentacoordinated. researchgate.net

Studies on various bacteriochlorophylls have shown that the quantum yield is generally around 0.1 in organic solvents. researchgate.net However, within the native photosynthetic apparatus, the fluorescence of bacteriochlorophylls is significantly quenched due to the highly efficient excitation energy transfer to the reaction center, resulting in a much lower quantum yield and shorter lifetime. uiuc.edu The measurement of these properties in reconstituted systems, where this compound is incorporated into different protein scaffolds, allows for a detailed analysis of energy transfer dynamics. For example, when BChl b is reconstituted into the B800 site of the LH2 complex, the energy transfer rate to B850 BChl a can be precisely measured, providing insights into the importance of spectral overlap and the density of acceptor states. nih.govresearchgate.net

Table 1: Representative Fluorescence Properties of Bacteriochlorophylls

ParameterBacteriochlorophyll SpeciesConditionTypical ValueReference
Fluorescence Lifetime (τf)Bacteriochlorophyll aDilute organic solvents2.2 - 3.6 ns researchgate.net
Fluorescence Lifetime (τf)Bacteriochlorophyll aIn Tween-80 micelles~2.2 ns nih.gov
Fluorescence Quantum Yield (Φf)Bacteriochlorophyll aOrganic solvents~0.1 researchgate.net
Fluorescence Quantum Yield (Φf)Intact Reaction CentersNative membrane0.03 - 0.04% uiuc.edu

Mass Spectrometry (MS) and LC-ESI MS for Detailed Structural Elucidation

Mass spectrometry is an indispensable tool for the definitive structural confirmation of this compound and for identifying its various forms and degradation products. When coupled with liquid chromatography (LC), especially with electrospray ionization (ESI), it allows for the separation and analysis of complex pigment mixtures extracted from photosynthetic organisms. nih.govd-nb.info

Detailed Research Findings:

LC-ESI-MS enables the separation of different bacteriochlorophyll homologs and their phaeophytin derivatives (lacking the central Mg atom). nih.gov The high resolution and accuracy of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allow for the determination of the elemental composition of the parent ion and its fragments. d-nb.infonih.govchromatographyonline.com

For this compound, ESI-MS would show a prominent molecular ion peak corresponding to its calculated mass (C₅₅H₇₂MgN₄O₆, molecular weight: 909.5 g/mol ). nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) experiments are crucial for structural elucidation. nih.govresearchgate.net In these experiments, the molecular ion is isolated and fragmented through collision-induced dissociation. The resulting fragmentation pattern provides a wealth of structural information. Key fragmentations for bacteriochlorophylls include the loss of the phytyl tail, the loss of side chains on the macrocycle, and cleavages within the porphyrin ring itself. nih.gov

Native MS is a specialized technique where the entire pigment-protein complex is introduced into the mass spectrometer under gentle conditions. nih.gov This approach preserves the non-covalent interactions, allowing for the study of the stoichiometry of the complex and the binding strength of individual pigments. By gradually increasing the collision energy in the gas phase, researchers can observe the sequential release of pigments from the protein, providing insights into their relative binding affinities. nih.gov

Table 2: Application of Mass Spectrometry in this compound Research

TechniqueApplicationInformation ObtainedReference
LC-ESI-MSPigment mixture analysisSeparation and identification of BChl b homologs and derivatives. nih.govresearchgate.net
High-Resolution MSElemental compositionAccurate mass measurement to confirm the molecular formula. d-nb.infochromatographyonline.com
Tandem MS (MS/MS)Structural ElucidationFragmentation patterns revealing the structure of the macrocycle and side chains. nih.govresearchgate.net
Native MSProtein Complex AnalysisStoichiometry of pigment-protein complexes; relative binding strength of pigments. nih.gov

Genetic and Molecular Biology Techniques in this compound Research

Genetic and molecular biology techniques are powerful for dissecting the biosynthetic pathway of this compound and for probing its structure-function relationships within the photosynthetic machinery.

Gene Deletion and Complementation Studies for Pathway Elucidation

Understanding the enzymatic steps that lead to the synthesis of this compound relies heavily on the targeted manipulation of genes in model photosynthetic organisms like Rhodobacter sphaeroides. nih.gov

Detailed Research Findings:

The biosynthesis of bacteriochlorophylls involves a series of enzymatic modifications to a common precursor. To identify the function of a specific gene, a targeted gene deletion or "knock-out" is created. portlandpress.comnih.gov If the deleted gene is essential for a particular step, the organism will either fail to produce the final pigment or accumulate the substrate of the missing enzyme. For example, the deletion of bchP, which encodes the enzyme responsible for reducing the geranylgeraniol (B1671449) tail to a phytyl tail, results in the accumulation of bacteriochlorophylls with a geranylgeraniol esterifying alcohol. nih.gov

Complementation studies involve reintroducing the deleted gene (or a homologous gene from another organism) into the mutant strain. researchgate.net If the reintroduction restores the normal pigment production, it confirms the function of that gene. portlandpress.com This approach has been critical in identifying the key enzymes that differentiate the BChl b pathway from the BChl a pathway. For instance, studies have shown that the chlorophyllide a oxidoreductase (COR) from the BChl b-producing organism Blastochloris viridis is responsible for creating the characteristic C8-ethylidene group from an 8-vinyl group precursor, a reaction not performed by the COR from BChl a-producing bacteria. nih.govresearchgate.net Engineering the production of BChl b in R. sphaeroides, which normally produces BChl a, was achieved by replacing its native COR genes with those from Blc. viridis and deleting the native C8-vinyl reductase. nih.gov

Site-Directed Mutagenesis for Structure-Function Relationship Analysis

Site-directed mutagenesis allows for the precise alteration of amino acids in the protein scaffold that binds this compound. This technique is invaluable for understanding how specific protein-pigment interactions fine-tune the pigment's properties and function. caltech.eduuni-muenchen.de

Detailed Research Findings:

Photosynthetic reaction centers and light-harvesting complexes provide a highly specific binding pocket for each bacteriochlorophyll molecule. researchgate.net The amino acid residues in this pocket can form hydrogen bonds with the pigment, influence the coordination of the central magnesium atom, and impose steric constraints that affect the pigment's conformation and, consequently, its absorption spectrum and redox potential. xray.cz

By changing a single amino acid, for example, replacing a non-polar residue with a polar one, researchers can introduce or remove a hydrogen bond to the bacteriochlorophyll. xray.cz The effects of this mutation are then assessed using spectroscopic techniques. For instance, altering the histidine residue that typically serves as an axial ligand to the magnesium of a bacteriochlorophyll monomer can lead to the replacement of the bacteriochlorophyll with a bacteriopheophytin (B92524) in that site. researchgate.net Such studies have been instrumental in mapping the interactions that govern the unidirectional electron transfer in the reaction center and the energy transfer pathways in light-harvesting complexes. caltech.eduxray.cz

Reconstitution Experiments with Photosynthetic Complexes

Reconstitution experiments involve the in vitro reassembly of photosynthetic pigment-protein complexes from their constituent parts. This powerful technique allows researchers to incorporate modified or non-native pigments like this compound into a well-defined protein environment to study its specific contribution to the complex's structure and function.

Detailed Research Findings:

The procedure typically begins with the isolation of the apoproteins (the protein scaffold without the pigments) from a photosynthetic organism. machung.ac.id This can be achieved by extracting the native pigments with organic solvents. nih.gov Subsequently, the apoproteins are mixed with a solution containing the desired pigment, in this case, this compound, often in the presence of detergents to maintain solubility. The complex then self-assembles, and the success of the reconstitution can be monitored by observing the characteristic spectral shifts, such as the red-shift of the Qy absorption band, which indicates the incorporation of the pigment into the protein's binding pocket. nih.govmachung.ac.id

Reconstitution experiments have been widely used to study the light-harvesting complex 2 (LH2) from various purple bacteria. nih.govresearchgate.netacs.org For example, bacteriochlorophyll b has been successfully reconstituted into the B800 binding site of the LH2 complex from Rhodoblastus acidophilus, which normally binds bacteriochlorophyll a. nih.gov This substitution increases the spectral overlap between the energy-donating B800 pigment and the energy-accepting B850 pigments. By measuring the excitation energy transfer (EET) rate in this reconstituted complex, researchers found it to be similar to that of the native complex, demonstrating the importance of the density of states in the acceptor ring assembly for efficient energy transfer. nih.gov These experiments are crucial for testing theoretical models of photosynthesis and for engineering novel light-harvesting systems with altered spectral properties. machung.ac.id

Q & A

Basic Research Questions

Q. What are the key structural features distinguishing (7R,8Z)-bacteriochlorophyll b from other bacteriochlorophylls?

  • Methodological Answer : Structural differentiation requires spectroscopic and crystallographic analysis. For instance, the 7R stereochemistry and 8Z double bond configuration in the chlorin ring system can be identified via nuclear magnetic resonance (NMR) and X-ray crystallography. Comparative studies with bacteriochlorophyll a reveal distinct absorption maxima (e.g., 794 nm in acetone for bacteriochlorophyll b vs. 773 nm for bacteriochlorophyll a) . Mass spectrometry further confirms molecular weight variations due to side-chain modifications .

Q. How can researchers detect and quantify this compound in bacterial cultures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection is standard. Calibration using purified bacteriochlorophyll b (e.g., from Rhodopseudomonas sphaeroides) ensures accuracy. Methanol:acetone (7:3 v/v) mobile phases resolve bacteriochlorophyll b from degradation products like bacteriopheophytin . For quantification, extinction coefficients (e.g., ε₇₉₄ = 76 mM⁻¹cm⁻¹ in acetone) are critical .

Q. What experimental models are optimal for studying this compound biosynthesis?

  • Methodological Answer : Purple sulfur bacteria (e.g., Chromatiaceae) and Rhodobacter capsulatus mutants are preferred. Directed mutagenesis of photosynthesis gene clusters (e.g., disrupting bchG or bchP genes) allows tracking of intermediates like geranylgeranyl-bacteriochlorophyllide. Isotopic labeling with ¹³C or ²H in culture media traces biosynthetic pathways .

Advanced Research Questions

Q. How do protein-chlorophyll interactions stabilize this compound in photosynthetic complexes?

  • Methodological Answer : Use cryo-electron microscopy (cryo-EM) and molecular dynamics simulations to map hydrophobic pockets in light-harvesting complexes. For example, the phytol tail of bacteriochlorophyll b binds to conserved residues (e.g., Phe residues in α-helices) via van der Waals interactions. Site-directed mutagenesis of these residues disrupts energy transfer efficiency .

Q. What experimental strategies resolve contradictions in evolutionary hypotheses about bacteriochlorophyll biosynthesis?

  • Methodological Answer : Phylogenetic analysis of enzymes like DPOR (dark-operative protochlorophyllide oxidoreductase) and COR (chloride oxidoreductase) reconciles conflicting data. Maximum-likelihood tree-building with invariant site correction avoids artifacts from shared conserved residues. For instance, COR sequences in Rhodobacter support bacteriochlorophyll b as an ancestral pigment .

Q. How can directed mutagenesis clarify the role of specific genes in this compound biosynthesis?

  • Methodological Answer : Target open reading frames (ORFs) in photosynthesis gene clusters (e.g., bchXYZ in Rhodobacter capsulatus) using suicide plasmids. Phenotypic screening under anaerobic conditions identifies mutants accumulating intermediates (e.g., Mg-protoporphyrin IX monomethylester). Complementation assays restore bacteriochlorophyll b production, confirming gene function .

Q. What analytical approaches address spectral overlap in mixed bacteriochlorophyll populations?

  • Methodological Answer : Deconvolution of absorption spectra using Gaussian fitting isolates bacteriochlorophyll b contributions. For example, fourth-derivative spectroscopy resolves overlapping Qy bands in Chromatiaceae membranes. Time-resolved fluorescence decay kinetics further distinguish energy transfer pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.